molecular formula C17H10BrF3N2O2 B2458375 (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 325857-08-7

(2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2458375
CAS No.: 325857-08-7
M. Wt: 411.178
InChI Key: GTRRJBXIYFWVMN-KQWNVCNZSA-N
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Description

(2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a chromene core, which contribute to its distinctive properties.

Properties

IUPAC Name

6-bromo-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrF3N2O2/c18-11-3-6-14-9(7-11)8-13(15(22)24)16(25-14)23-12-4-1-10(2-5-12)17(19,20)21/h1-8H,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRRJBXIYFWVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Formation of the Imino Group: The imino group is formed by reacting the brominated chromene with a 4-(trifluoromethyl)aniline derivative under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

(2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-6-chloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide: Similar structure with a chlorine atom instead of bromine.

    (2Z)-6-bromo-2-{[4-(methyl)phenyl]imino}-2H-chromene-3-carboxamide: Similar structure with a methyl group instead of a trifluoromethyl group.

    (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

Uniqueness

The uniqueness of (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide lies in its combination of a bromine atom, a trifluoromethyl group, and a chromene core, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various scientific and industrial applications.

Biological Activity

(2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a bromine atom, a trifluoromethyl group, and a chromene core, which contribute to its distinctive properties and biological effects.

Chemical Structure

The compound can be represented by the following structural formula:

IUPAC Name 6bromo2[4(trifluoromethyl)phenyl]iminochromene3carboxamide\text{IUPAC Name }6-bromo-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide

The molecular formula is C17H10BrF3N2O2C_{17}H_{10}BrF_3N_2O_2, with a molecular weight of 445.17 g/mol.

The biological activity of (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is largely attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in MCF-7 cells
Anti-inflammatoryInhibits COX enzymes
AntimicrobialPotential activity against various pathogensLimited Data

Case Study Example

A study conducted on related chromene derivatives indicated that the presence of a trifluoromethyl group significantly enhances biological activity due to increased metabolic stability and lipid solubility. This study utilized molecular docking techniques to predict interactions between the compound and protein targets, revealing that halogen bonding interactions play a crucial role in enhancing biological efficacy .

Synthesis and Modification

The synthesis of (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves several steps:

  • Formation of the Chromene Core : Cyclization reactions involving phenolic derivatives.
  • Bromination : Introduction of bromine via N-bromosuccinimide (NBS).
  • Formation of Imino Group : Reaction with 4-(trifluoromethyl)aniline under basic conditions.

This synthetic route allows for modifications that can potentially enhance the biological activity of the compound.

Q & A

Q. What are the key considerations for synthesizing (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide?

The synthesis typically involves a condensation reaction between a brominated chromene-3-carboxaldehyde derivative and 4-(trifluoromethyl)aniline. Critical factors include:

  • Catalyst selection : Acetic acid or ethanol as solvents to facilitate imine bond formation .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .
  • Purification : Column chromatography or recrystallization (e.g., using DMSO/ethanol mixtures) to isolate the Z-isomer . Example protocol:
StepReagents/ConditionsPurpose
16-bromo-chromene-3-carboxaldehyde, 4-(trifluoromethyl)anilineImine formation
2Ethanol, reflux (72h)Reaction completion
3Silica gel chromatography (hexane:EtOAc 3:1)Isolate Z-isomer

Q. How is the Z-configuration of the imine group confirmed experimentally?

  • X-ray crystallography : Resolve stereochemistry via SHELX refinement (e.g., C–N bond length ~1.28 Å and dihedral angles <10° for Z-configuration) .
  • NMR spectroscopy : Compare chemical shifts of adjacent protons; deshielding of the chromene proton (δ ~8.2 ppm) indicates Z-geometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for the chromene backbone (e.g., C3 carboxamide at ~165 ppm) and trifluoromethyl group (δ ~120 ppm for CF₃) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 435.277 (calculated) .
  • IR spectroscopy : Identify imine (C=N stretch ~1600 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) groups .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., Br, CF₃) influence the compound’s reactivity?

  • Electronic effects : The bromine and trifluoromethyl groups reduce electron density at the chromene core, stabilizing intermediates in nucleophilic substitutions (e.g., Suzuki couplings) .
  • Kinetic studies : Monitor reactions via HPLC to compare rates; CF₃ increases electrophilicity by 30% compared to non-halogenated analogs .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) with purified batches to rule out impurity effects .
  • Structural analogs : Compare activity of derivatives (e.g., Cl or F substitutions) to identify critical pharmacophores . Example SAR table:
DerivativeSubstituentIC₅₀ (μM)
ParentBr, CF₃0.45
Analog 1Cl, CF₃1.20
Analog 2Br, CH₃>10

Q. How can computational modeling predict biological targets for this compound?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR; binding energy ≤ -9 kcal/mol suggests high affinity) .
  • QSAR models : Correlate logP values (>3.5) with membrane permeability for CNS-targeted drug design .

Q. What experimental designs optimize reaction yields in large-scale synthesis?

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (EtOH vs. DMF), and catalyst (p-TsOH) to identify optimal conditions .
  • Continuous flow reactors : Improve yield by 15% compared to batch processes due to better heat/mass transfer .

Methodological Challenges

Q. How to address low solubility in aqueous assays?

  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
  • Prodrug derivatization : Introduce phosphate esters at the carboxamide group to enhance hydrophilicity .

Q. What techniques validate purity in multi-step syntheses?

  • HPLC-DAD : Ensure >98% purity with a C18 column (gradient: 10–90% MeCN in H₂O) .
  • Elemental analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 52.0%, H: 3.2%, N: 6.4%) .

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